1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H16Br2O4. This compound is characterized by the presence of two bromine atoms and two 2-methoxyethoxy groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene can be synthesized by reacting 2,5-dibromobenzene-1,4-diol with 2-bromoethyl methyl ether in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction is typically carried out at 100°C for 72 hours. After the reaction, the product is purified using column chromatography with dichloromethane as the eluent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to the reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding diols or other oxidized products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include diols or other oxidized derivatives of the original compound.
Scientific Research Applications
1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and methoxyethoxy groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Used as a redox shuttle in lithium-ion batteries.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Known for its polymorphic modifications and structural characteristics.
Uniqueness: 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene is unique due to its specific combination of bromine atoms and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
918893-26-2 |
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Molecular Formula |
C12H16Br2O4 |
Molecular Weight |
384.06 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C12H16Br2O4/c1-15-3-5-17-11-7-10(14)12(8-9(11)13)18-6-4-16-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
BWVGPUGNWWTJNE-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC(=C(C=C1Br)OCCOC)Br |
Origin of Product |
United States |
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